Methyl 3-bromo-8-methoxyquinoline-6-carboxylate Methyl 3-bromo-8-methoxyquinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18651476
InChI: InChI=1S/C12H10BrNO3/c1-16-10-5-8(12(15)17-2)3-7-4-9(13)6-14-11(7)10/h3-6H,1-2H3
SMILES:
Molecular Formula: C12H10BrNO3
Molecular Weight: 296.12 g/mol

Methyl 3-bromo-8-methoxyquinoline-6-carboxylate

CAS No.:

Cat. No.: VC18651476

Molecular Formula: C12H10BrNO3

Molecular Weight: 296.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-8-methoxyquinoline-6-carboxylate -

Specification

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
IUPAC Name methyl 3-bromo-8-methoxyquinoline-6-carboxylate
Standard InChI InChI=1S/C12H10BrNO3/c1-16-10-5-8(12(15)17-2)3-7-4-9(13)6-14-11(7)10/h3-6H,1-2H3
Standard InChI Key DDLYMHWYIWRUNU-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=CC(=C1)C(=O)OC)C=C(C=N2)Br

Introduction

Chemical Architecture and Structural Significance

The quinoline core of methyl 3-bromo-8-methoxyquinoline-6-carboxylate is a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substitutions at the 3-, 6-, and 8-positions introduce distinct electronic and steric effects that influence its chemical behavior. The bromine atom at position 3 enhances electrophilic reactivity, facilitating cross-coupling reactions, while the methoxy group at position 8 contributes to solubility in polar solvents and modulates electronic interactions with biological targets . The methyl carboxylate at position 6 provides a handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification.

Molecular Formula and Weight

  • Empirical Formula: C12H10BrNO3\text{C}_{12}\text{H}_{10}\text{BrNO}_{3}

  • Molecular Weight: 296.12 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00)

Structural Analogs and Comparative Data

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substitutions
Methyl 3-bromoquinoline-6-carboxylateC11H8BrNO2\text{C}_{11}\text{H}_{8}\text{BrNO}_{2}266.09 Br (3), COOCH3 (6)
6-Bromo-3-chlorophenylmethyl-2-methoxyquinolineC17H13BrClNO\text{C}_{17}\text{H}_{13}\text{BrClNO}378.65 Br (6), Cl (3), OCH3 (2)

Synthesis and Manufacturing Protocols

The synthesis of methyl 3-bromo-8-methoxyquinoline-6-carboxylate can be extrapolated from methodologies used for analogous brominated quinolines. A patent detailing the synthesis of 6-bromo-3-chlorophenylmethyl-2-methoxyquinoline (CN102850269A) provides a foundational framework .

Key Synthetic Steps

  • Iodination or Bromination of Precursors: Halogenation at the 3-position is typically achieved using phosphorus oxychloride (POCl₃) or bromine sources in the presence of Lewis acids. For example, the iodination of methyl 3-methoxyquinoline-6-carboxylate with N-iodosuccinimide (NIS) yields the 3-iodo derivative, which can be adapted for bromine substitution .

  • Methoxylation: Introduction of the methoxy group at position 8 may involve nucleophilic aromatic substitution (SNAr) using sodium methoxide (NaOMe) under reflux conditions .

  • Esterification: The carboxylate group at position 6 is introduced via esterification of the corresponding carboxylic acid with methanol in the presence of sulfuric acid.

Representative Reaction Pathway

Methyl 3-hydroxyquinoline-6-carboxylate+PBr3Methyl 3-bromoquinoline-6-carboxylate+H3PO3[3]\text{Methyl 3-hydroxyquinoline-6-carboxylate} + \text{PBr}_3 \rightarrow \text{Methyl 3-bromoquinoline-6-carboxylate} + \text{H}_3\text{PO}_3 \quad[3]

Optimization Challenges

  • Regioselectivity: Competing substitutions at adjacent positions require careful control of reaction temperature and stoichiometry.

  • Purification: Column chromatography with silica gel and dichloromethane/methanol gradients is often necessary to isolate the target compound .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and antitubercular agents. For example, chlorinated analogs are key intermediates in bedaquiline synthesis .

Material Science

Brominated quinolines act as ligands in OLEDs, with emission spectra tunable via substituent modification.

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